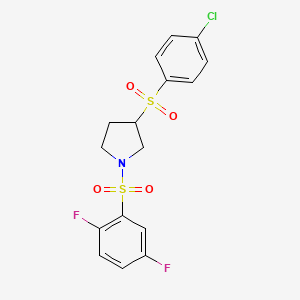

![molecular formula C20H20N4O2 B2765134 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034422-47-2](/img/structure/B2765134.png)

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electronic Structure and Bioactivity Prediction

Research by Al-Otaibi et al. (2022) utilized electronic structure approaches to explore the chemical characteristics of a carboxamide derivative with potential antitumor activity. Through conformational analysis and wavefunction dependent properties such as localized orbital locator (LOL) and electron localization function (ELF), insights into the molecule's electronic properties were provided. This study is pivotal for predicting bioactivity, particularly in anticancer research, by understanding the electronic foundation of reactivity descriptors (Al-Otaibi et al., 2022).

Imaging Cancer Tyrosine Kinase with PET Tracers

Wang et al. (2005) prepared a new potential positron emission tomography tracer for imaging cancer tyrosine kinase, showcasing the synthesis methodology and radiochemical yields. This research highlights the compound's utility in cancer diagnosis and the importance of innovative tracer development for enhanced imaging capabilities (Wang et al., 2005).

Heterocyclic Compounds in Pharmaceuticals and Agrochemicals

Research into nitrogen-containing heterocyclic compounds, including pyrroles and indoles, emphasizes their significant biological activities and applications in pharmaceuticals and agrochemicals. Higasio and Shoji (2001) discuss the vast applications of these compounds, from herbicides and insecticides to pharmaceuticals and adhesives, highlighting the critical role of such structures in diverse industrial applications (Higasio & Shoji, 2001).

Synthesis and Applications of Heterocyclic Compounds

Further investigation into the synthesis of heterocyclic compounds, such as pyrroles and indoles, reveals their potential in developing new pharmaceuticals. Ergun et al. (2014) reported on the synthesis of novel thio- and furan-fused heterocycles, demonstrating the innovative pathways to create compounds with potential pharmaceutical applications (Ergun et al., 2014).

DNA-Binding Chemicals for Cellular Permeability

Liu and Kodadek (2009) explored pyrrole-imidazole polyamides, chemicals capable of specifically binding to DNA sequences, and investigated their cellular permeability. This study provides valuable insights into designing chemicals for targeted therapy, emphasizing the importance of molecular structure on cellular uptake (Liu & Kodadek, 2009).

Mécanisme D'action

Target of Action

The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . They are found across various tissue types and are expressed to different extents under varying conditions .

Mode of Action

This compound, being a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibits potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .

Biochemical Pathways

The activation of FGFRs triggers several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate various biological processes such as organ development, cell proliferation and migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties, which would be beneficial to its bioavailability .

Result of Action

In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Propriétés

IUPAC Name |

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-2-23-10-7-14-8-11-24(20(26)18(14)23)12-9-21-19(25)17-13-15-5-3-4-6-16(15)22-17/h3-8,10-11,13,22H,2,9,12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBUYVPQPWRPDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

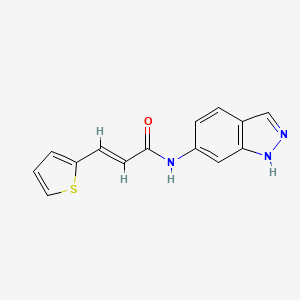

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2765052.png)

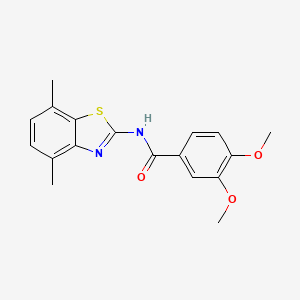

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2765059.png)

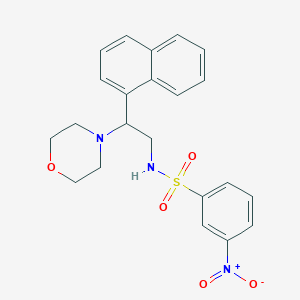

![ethyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B2765060.png)

![Allyl 5-(4-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2765064.png)

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2765066.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2765067.png)

![3-[[(2S)-3-oxo-2-propan-2-yl-2,4-dihydroquinoxaline-1-carbonyl]amino]propanoic Acid](/img/structure/B2765069.png)

![2-(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2765070.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2765071.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2765073.png)